3-(4-Methoxyphenyl)propylmethyldichlorosilane
CAS No.: 134438-26-9
Cat. No.: VC21161328
Molecular Formula: C11H16Cl2OSi
Molecular Weight: 263.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134438-26-9 |
|---|---|
| Molecular Formula | C11H16Cl2OSi |
| Molecular Weight | 263.23 g/mol |
| IUPAC Name | dichloro-[3-(4-methoxyphenyl)propyl]-methylsilane |
| Standard InChI | InChI=1S/C11H16Cl2OSi/c1-14-11-7-5-10(6-8-11)4-3-9-15(2,12)13/h5-8H,3-4,9H2,1-2H3 |
| Standard InChI Key | HDYGTUBIAPFWFO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC[Si](C)(Cl)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CCC[Si](C)(Cl)Cl |
Introduction
3-(4-Methoxyphenyl)propylmethyldichlorosilane is an organosilicon compound that belongs to the class of alkylaryl silanes. Its structure consists of a dichlorosilane group (-SiCl₂-) attached to a propyl chain, which is further bonded to a methoxy-substituted phenyl ring. This compound is primarily used as a precursor in organosilicon chemistry and has applications in materials science, surface modification, and organic synthesis.
Structural Formula:
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Chemical Formula:
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IUPAC Name: 3-(4-Methoxyphenyl)propylmethyldichlorosilane
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Molecular Weight: Approximately 263.23 g/mol
Synthesis
The synthesis of 3-(4-Methoxyphenyl)propylmethyldichlorosilane typically involves the reaction of an appropriate organosilicon precursor with a Grignard reagent or other alkylating agents. A common route includes:
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Starting Materials:
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4-Methoxybenzaldehyde or 4-methoxyphenyl derivatives
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Allyl or propyl Grignard reagent
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Methyltrichlorosilane ()
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Reaction Mechanism:
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The Grignard reagent reacts with methyltrichlorosilane to form an intermediate.
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Subsequent substitution reactions yield the desired dichlorosilane.
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Conditions:
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Inert atmosphere (e.g., nitrogen or argon)
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Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
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Temperature: Controlled between 0°C and room temperature
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Surface Modification
This compound is widely used in modifying surfaces of materials such as glass, silica, and polymers to introduce hydrophobic or functionalized coatings.
Precursor in Organosilicon Chemistry
It serves as a building block for synthesizing more complex silanes, siloxanes, and silicone-based materials.
Crosslinking Agent
In polymer chemistry, it can act as a crosslinking agent due to its reactive dichlorosilane group.
Catalysis and Organic Synthesis
The methoxyphenyl group provides unique electronic properties, making it a useful intermediate in catalytic processes and organic transformations.
Reactivity:
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The dichlorosilane group reacts readily with nucleophiles such as water, alcohols, and amines.
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Hydrolysis produces silanols () and hydrochloric acid ().
Safety Precautions:
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Handle under an inert atmosphere to prevent hydrolysis.
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Use proper personal protective equipment (PPE), including gloves and goggles.
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Store in tightly sealed containers away from moisture.
Analytical Data
| Technique | Characteristic Peaks/Values |
|---|---|
| NMR (¹H) | Signals corresponding to aromatic protons (~7 ppm), methoxy group (~3.8 ppm), and propyl chain (~1–2 ppm). |
| FTIR | Si-Cl stretching (~550–600 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), methoxy C-O stretching (~1100 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at (for ). |
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